molecular formula C16H19N3O4S B2934860 3-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide CAS No. 899967-25-0

3-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide

Katalognummer: B2934860
CAS-Nummer: 899967-25-0
Molekulargewicht: 349.41
InChI-Schlüssel: UAYPQBUYRJKDKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a sulfamoyl ethyl chain substituted with a pyridin-3-ylmethyl group. Its structure combines a methoxy group (electron-donating) with a sulfamoyl moiety (polar and hydrogen-bonding capabilities) and a pyridine ring (aromatic heterocycle), which collectively influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name

3-methoxy-N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-15-6-2-5-14(10-15)16(20)18-8-9-24(21,22)19-12-13-4-3-7-17-11-13/h2-7,10-11,19H,8-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYPQBUYRJKDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, mechanisms of action, and biological effects based on various studies and data sources.

Chemical Structure

The molecular formula of this compound is C16H20N4O4SC_{16}H_{20}N_{4}O_{4}S, with a molecular weight of 368.42 g/mol. The structure can be described as a benzamide derivative with a methoxy group and a pyridinylmethyl sulfamoyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including various receptors and enzymes. The following mechanisms have been identified:

  • Orexin Receptor Antagonism : Similar compounds have shown activity as selective antagonists for orexin receptors, which are implicated in regulating sleep-wake cycles and appetite. For instance, EMPA, a related compound, exhibits high affinity for the OX2 receptor, blocking orexin-induced responses in cellular models .
  • Inhibition of Enzymatic Activity : The sulfamoyl group may confer inhibitory properties against certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Biological Activity Studies

A comprehensive review of the literature reveals several studies that investigate the biological effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Malherbe et al. (2009)Orexin receptor antagonismIn vitro assaysDemonstrated selective inhibition of OX2 receptor with IC50 values <10 nM .
Mochizuki et al. (2011)Sleep modulationAnimal modelsReduced hyperactivity in narcoleptic mice, indicating potential for sleep regulation .
BenchChem (2024)Enzymatic inhibitionEnzyme assaysShowed potential inhibition of metabolic enzymes linked to cancer pathways.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Narcolepsy Treatment : A study by Mochizuki et al. (2011) investigated the effects of orexin receptor antagonists on narcoleptic mice, revealing that these compounds could restore normal locomotion and sleep patterns .
  • Cancer Research : Research into related sulfamoyl compounds has indicated their ability to inhibit tumor growth by targeting specific metabolic pathways involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison :

N-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide (CAS: 478045-72-6) Structure: Shares the 3-methoxybenzamide core but replaces the sulfamoyl ethyl group with a thioether-linked pyridine derivative.

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

  • Structure : Features a sulfamoyl group attached to benzamide, similar to the target compound, but incorporates a 1,3,4-oxadiazole ring and a 4-methoxyphenyl substituent.
  • Applications : Demonstrated antifungal activity against Candida spp., suggesting sulfamoyl benzamides may disrupt fungal membrane integrity or enzyme function .

[125I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Structure: Contains a methoxybenzamide core with a piperidinyl ethyl chain. Applications: Binds sigma receptors (Kd = 5.80 nM) in prostate cancer cells, highlighting the role of methoxy and alkylamino groups in receptor affinity .

THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Structure: A polyhydroxybenzamide with a phenolic ethyl chain.

2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Structure: Substitutes the sulfamoyl group with a thioether-linked thiazole and trifluoromethylpyridine. Applications: Designed for cancer therapy, emphasizing the role of thioether and fluorinated groups in enhancing cytotoxicity .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The target compound’s pyridinylmethyl and sulfamoyl groups may confer moderate logP values (~2–3), balancing solubility and membrane permeability. In contrast, LMM5’s oxadiazole ring increases polarity (logP ~1.5), favoring aqueous solubility but limiting blood-brain barrier penetration .
  • Metabolic Stability : Sulfamoyl groups (as in the target compound and LMM5) are susceptible to enzymatic hydrolysis, whereas thioether-linked derivatives () exhibit greater metabolic resistance due to sulfur’s lower electronegativity .
  • Receptor Affinity : The piperidinyl group in [125I]PIMBA enhances sigma receptor binding, while the pyridinylmethyl group in the target compound may favor interactions with nicotinic acetylcholine receptors or kinases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.